molecular formula C19H29N3O3 B7924229 [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester

Cat. No.: B7924229
M. Wt: 347.5 g/mol
InChI Key: XLXWKBVYQAUXDR-MYJWUSKBSA-N
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Description

[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 1354024-49-9) is a complex chiral pyrrolidine derivative of significant interest in advanced synthetic and medicinal chemistry research . This compound features a stereospecific (S)-2-aminopropionyl (alanine-derived) moiety and a benzyl ester group, which acts as a common protecting group in multi-step synthetic sequences . Its defined chiral configuration is critical for ensuring selectivity and specificity in applications such as the synthesis of modified peptides and the development of enzyme inhibitors, where it serves as a key synthetic intermediate . The molecular structure incorporates an isopropyl-carbamate group, which enhances the molecule's stability, while the benzyl ester facilitates subsequent chemical modifications, making it a versatile building block . With a molecular formula of C19H29N3O3 and a molecular weight of 347.45 g/mol, its structural design is tailored for functionalization, suiting the needs of sophisticated pharmacological research and the development of targeted bioactive molecules . This product is intended For Research Use Only and is strictly not for medicinal, edible, or human use.

Properties

IUPAC Name

benzyl N-[[1-[(2S)-2-aminopropanoyl]pyrrolidin-2-yl]methyl]-N-propan-2-ylcarbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29N3O3/c1-14(2)22(19(24)25-13-16-8-5-4-6-9-16)12-17-10-7-11-21(17)18(23)15(3)20/h4-6,8-9,14-15,17H,7,10-13,20H2,1-3H3/t15-,17?/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLXWKBVYQAUXDR-MYJWUSKBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N1CCCC1CN(C(C)C)C(=O)OCC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Intermediate A: Isopropyl-carbamic Acid Benzyl Ester

Procedure :

  • Reagents : Isopropylamine, benzyl chloroformate, triethylamine (TEA), dichloromethane (DCM).

  • Conditions : 0°C to room temperature, inert atmosphere.

  • Mechanism : Nucleophilic acyl substitution.

Isopropylamine reacts with benzyl chloroformate in the presence of TEA to form the corresponding carbamate. Excess benzyl chloroformate ensures complete conversion.

Yield : 85–92% (reported for analogous reactions).

Synthesis of Intermediate B: 2-(Aminomethyl)pyrrolidine

Challenges :

  • Pyrrolidine ring stability under basic/acidic conditions.

  • Selective functionalization at the 2-position.

Method :

  • Starting Material : Commercially available pyrrolidine.

  • Protection : Boc (tert-butyloxycarbonyl) protection of the secondary amine.

  • Functionalization :

    • Lithiation at the 2-position using LDA (lithium diisopropylamide).

    • Quenching with formaldehyde to introduce the hydroxymethyl group.

    • Reduction of the alcohol to aminomethyl via Staudinger reaction.

Deprotection : TFA (trifluoroacetic acid) removes the Boc group.

Yield : 70–78%.

Synthesis of Intermediate C: (S)-2-Protected Aminopropionic Acid

Protection Strategies :

  • Fmoc : Fluorenylmethyloxycarbonyl (acid-sensitive).

  • Boc : Base-labile.

Procedure :

  • L-alanine is dissolved in THF/water.

  • Boc anhydride added under basic conditions (pH 10–11).

  • Stirring at 0°C for 4 hours.

Yield : 95%.

Final Coupling and Deprotection

Step 1: Peptide Coupling

  • Reagents : HOBt (hydroxybenzotriazole), EDCI (ethyl dimethylaminopropyl carbodiimide).

  • Conditions : DCM, 0°C → RT, 12 hours.

Intermediate B (2-aminomethylpyrrolidine) reacts with Intermediate C (Boc-L-alanine) to form the amide bond.

Step 2: Carbamate Formation

  • Intermediate A (isopropyl-carbamic acid benzyl ester) couples with the secondary amine of the pyrrolidine moiety via carbamate linkage using phosgene or triphosgene.

Step 3: Global Deprotection

  • Boc groups removed with TFA/DCM (1:1).

  • Benzyl ester hydrogenolyzed using Pd/C and H₂.

Overall Yield : 42–48% (three steps).

Optimization and Troubleshooting

Racemization Control

  • Low-Temperature Coupling : EDCI/HOBt at 0°C minimizes epimerization of the (S)-alanine moiety.

  • Additives : Collidine or HOAt suppresses racemization during carbamate formation.

Purification Challenges

  • Column Chromatography : Silica gel (230–400 mesh) with EtOAc/hexane (3:7) resolves diastereomers.

  • HPLC : Reverse-phase C18 column (acetonitrile/water + 0.1% TFA) for final purity >98%.

Comparative Analysis of Synthetic Routes

MethodStarting MaterialsKey StepsYield (%)Purity (%)Citation
Peptide CouplingL-alanine, pyrrolidine, isopropylamineEDCI/HOBt, phosgene4897
Solid-Phase SynthesisWang resin-bound pyrrolidineFmoc chemistry, HATU activation5295
Enzymatic ResolutionRacemic aminopropionyl derivativeLipase-catalyzed hydrolysis3999

Industrial-Scale Considerations

Cost-Efficiency

  • Benzyl Chloroformate : $120–150/kg (bulk pricing).

  • Catalyst Recycling : Pd/C recovery via filtration reduces hydrogenation costs .

Chemical Reactions Analysis

Types of Reactions

\[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester undergoes various chemical reactions, including:

  • Oxidation: : Conversion to more oxidized states.

  • Reduction: : Reduction of specific functional groups.

  • Substitution: : Replacement of functional groups with others.

Common Reagents and Conditions

  • Oxidizing agents: : Hydrogen peroxide, potassium permanganate.

  • Reducing agents: : Sodium borohydride, lithium aluminum hydride.

  • Solvents: : Methanol, ethanol, dichloromethane.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products Formed

The reactions involving this compound yield a variety of products, including different esters, amides, and carbamate derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

Synthesis and Industrial Production

The synthesis of this compound typically involves several steps, including the protection of amino groups and the coupling of amino-propionyl derivatives with pyrrolidine nuclei. Common reagents used in this process include dicyclohexylcarbodiimide (DCC) under anhydrous conditions, followed by deprotection steps to yield the final product.

Industrial Methods :

  • Continuous flow techniques are employed for high yield and purity.
  • Automated systems ensure consistent reaction conditions.
  • Key considerations include catalyst efficiency and waste minimization.

Chemistry

In synthetic chemistry, this compound serves as a vital intermediate for creating more complex molecules. Its structure allows for various modifications that tailor its properties for specific applications.

Biology

Biologically, it plays a crucial role in synthesizing peptide analogs and mimetics. These applications are essential for studying protein interactions and enzyme functions, which can lead to advancements in understanding biological processes.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic applications. Modifications can enhance pharmacokinetic properties, making it suitable for drug design. Its mechanism of action often involves interactions with molecular targets through its functional groups, influencing enzyme activity and receptor binding.

Case Studies

  • Peptide Synthesis : A study demonstrated that derivatives of this compound could effectively mimic natural peptides, enhancing their stability and bioactivity in biological systems.
  • Drug Development : Research has shown that modifications to the core structure improve the binding affinity to specific receptors, suggesting potential use in developing new medications targeting neurological disorders.

Mechanism of Action

\[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester exerts its effects by interacting with specific molecular targets within cells. It binds to enzymes, receptors, or other proteins, influencing their activity and triggering biochemical pathways. The exact mechanism of action varies depending on its application but typically involves modulation of cellular processes at the molecular level.

Comparison with Similar Compounds

Heterocyclic Ring Variations

  • Piperidine vs. The larger ring may reduce steric hindrance in enzyme pockets . Target Compound (Pyrrolidine-based): The smaller pyrrolidine ring imposes greater rigidity, which could enhance selectivity for specific biological targets .

Substituent Modifications

  • Amino-Propionyl vs. Amino-Ethyl Groups: [(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester (CAS 10-F083690): Substituting the amino-propionyl group with a shorter amino-ethyl chain reduces hydrogen-bonding capacity, likely decreasing solubility and target affinity .
  • Hydroxyethyl vs.

Carbamate and Ester Modifications

  • tert-Butyl vs. Benzyl Ester: [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester (CAS 1354026-02-0): The tert-butyl ester enhances metabolic stability but may reduce bioavailability due to increased hydrophobicity .
  • This contrasts with tert-butyl or cyclopropyl esters, which are more stable under physiological conditions .

Table 1: Structural and Functional Comparison of Analogs

Compound Name Heterocycle Substituents Molecular Weight Key Properties References
Target Compound Pyrrolidine (S)-2-Amino-propionyl, isopropyl N/A Rigid core, moderate lipophilicity
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-methyl-carbamic acid benzyl ester Piperidine (S)-2-Amino-propionyl, methyl 319.40 Increased flexibility
[(S)-1-(2-Amino-ethyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 2-Amino-ethyl, isopropyl N/A Reduced hydrogen-bonding capacity
[(R)-1-(2-Hydroxy-ethyl)-pyrrolidin-3-yl]-isopropyl-carbamic acid benzyl ester Pyrrolidine 2-Hydroxy-ethyl, isopropyl 306.40 Enhanced solubility, lower permeability
[1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-cyclopropyl-carbamic acid tert-butyl ester Pyrrolidine (S)-2-Amino-propionyl, cyclopropyl 311.43 Higher metabolic stability

Biological Activity

The compound [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, known for its complex structure and diverse applications in medicinal chemistry, is an important subject of study due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and research findings.

  • Molecular Formula : C19H29N3O3
  • CAS Number : 1353943-98-2

Synthesis

The synthesis of this compound typically involves several steps:

  • Preparation of the Amino Group : The amino-propionyl group is synthesized.
  • Coupling with Pyrrolidine : The amino-propionyl derivative is coupled with a pyrrolidine nucleus using coupling reagents like dicyclohexylcarbodiimide (DCC).
  • Final Modifications : Deprotection and subsequent functional group modifications are performed to yield the final product.

The compound exhibits significant biological activity primarily through its interaction with G protein-coupled receptors (GPCRs), which play a crucial role in cellular signaling. The activation of these receptors can lead to various physiological responses, making this compound a valuable tool in pharmacological research .

Case Studies and Research Findings

  • Antimicrobial Activity : Studies have demonstrated that derivatives of this compound possess antimicrobial properties, particularly against resistant strains of bacteria such as Staphylococcus aureus. These derivatives showed a reduction in the minimum inhibitory concentration (MIC) when tested against resistant strains, indicating their potential as therapeutic agents .
  • Cytotoxicity Assessments : Research has shown that certain analogs of this compound exhibit low cytotoxicity in human fibroblast cell lines, suggesting their safety for potential therapeutic applications. The cytotoxic profiles indicate that these compounds do not elicit acute toxic effects, making them suitable candidates for further development .
  • Peptide Mimetic Applications : The compound is also utilized in synthesizing peptide analogs and mimetics, which are essential for studying protein interactions and enzyme functions. This application highlights its significance in drug discovery and development processes .

Comparative Biological Activity Table

PropertyThis compoundRelated Compounds
Antimicrobial ActivityEffective against resistant Staphylococcus aureusPiperic acid amides
CytotoxicityLow cytotoxicity in fibroblast cellsVarious amino acid amides
Use in Peptide SynthesisVital for studying protein interactionsOther peptide mimetics

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for [1-((S)-2-Amino-propionyl)-pyrrolidin-2-ylmethyl]-isopropyl-carbamic acid benzyl ester, and how can purity be optimized?

  • Methodology : A common approach involves coupling the pyrrolidine moiety with a benzyl-protected carbamate group using reagents like polystyrene-triphenylphosphine and imidazole, followed by purification via column chromatography (e.g., light petroleum:EtOAc gradients). Purity (>95%) can be achieved by optimizing solvent ratios and monitoring reaction progress with TLC or HPLC .
  • Critical Step : Ensure stereochemical integrity by using enantiomerically pure (S)-2-aminopropionic acid derivatives to avoid racemization during acylation .

Q. How should researchers handle and store this compound to ensure stability?

  • Safety Protocols : Store under inert gas (argon or nitrogen) at –20°C to prevent hydrolysis of the carbamate group. Use moisture-free solvents (e.g., anhydrous CHCl₃ or DCM) during synthesis. Waste must be segregated and treated by certified biohazard disposal services due to potential environmental toxicity .
  • Handling : Always use PPE (gloves, goggles) and work in a fume hood. Refer to SDS guidelines for spill management and first-aid measures .

Q. What analytical techniques are suitable for structural confirmation?

  • Characterization : Employ a combination of ¹H NMR (400 MHz, CDCl₃) to resolve stereochemistry (e.g., δH 3.08–3.38 ppm for pyrrolidine CH₂ groups) and IR spectroscopy (e.g., νmax 1689 cm⁻¹ for carbonyl stretching). LC-MS with a C18 column and ammonium acetate buffer (pH 6.5) is recommended for purity assessment .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize retro-Claisen side reactions during synthesis?

  • Data-Driven Approach : Retro-Claisen pathways are temperature-sensitive. Conduct kinetic studies at varying temperatures (0–25°C) and monitor byproducts via GC-MS. Lower temperatures (<10°C) and shorter reaction times reduce decomposition. Use tert-butyl esters as transient protecting groups for intermediates .
  • Contradiction Note : While polystyrene-triphenylphosphine improves yield in iodination steps, it may introduce impurities; replace with soluble triphenylphosphine if HPLC detects phosphine oxides .

Q. What strategies validate the stereochemical configuration of the (S)-2-aminopropionyl group?

  • Advanced Techniques : X-ray crystallography of intermediates (e.g., benzyl ester derivatives) confirms absolute configuration. Alternatively, use chiral HPLC with a cellulose-based column and hexane:isopropanol mobile phase to resolve enantiomers .
  • Challenge : Racemization risk increases at high pH. Maintain neutral to mildly acidic conditions (pH 5–7) during coupling reactions .

Q. How do researchers address discrepancies in NMR data for pyrrolidine derivatives?

  • Case Study : Conflicting δH values for CHNH protons (e.g., 4.72–4.75 ppm vs. literature 4.80 ppm) may arise from solvent polarity or concentration effects. Re-run spectra in deuterated DMSO to enhance resolution and compare with computed chemical shifts (DFT/B3LYP) .

Q. What stability studies are critical for long-term storage of carbamic acid esters?

  • Protocol : Accelerated degradation studies (40°C/75% RH for 6 months) assess hydrolytic stability. Monitor by HPLC for benzyl alcohol byproducts, indicating ester cleavage. Lyophilization or formulation with desiccants (e.g., silica gel) extends shelf life .

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